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Compound of Interest

Compound Name:
3-Formyl-2-methoxy-5-

methylphenylboronic acid

Cat. No.: B1340005 Get Quote

An In-depth Technical Guide to 3-Formyl-2-methoxy-5-methylphenylboronic acid:

Properties, Synthesis, and Applications

Introduction
3-Formyl-2-methoxy-5-methylphenylboronic acid is a highly functionalized aromatic boronic

acid that has emerged as a critical building block in modern organic synthesis and medicinal

chemistry. Its strategic arrangement of a boronic acid moiety, a reactive formyl (aldehyde)

group, a methoxy group, and a methyl group on a phenyl ring makes it a versatile reagent for

constructing complex molecular architectures. Boronic acids are renowned for their stability,

low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.

[1] This guide, intended for researchers, chemists, and drug development professionals,

provides a comprehensive overview of the compound's properties, synthesis, and key

applications, with a focus on its role in facilitating the discovery of novel therapeutics.

Physicochemical and Structural Properties
The utility of 3-Formyl-2-methoxy-5-methylphenylboronic acid in synthetic chemistry is

underpinned by its distinct physicochemical properties. The boronic acid group serves as the

reactive center for cross-coupling reactions, while the aldehyde function provides a handle for

subsequent derivatization. The methoxy and methyl groups modulate the electronic properties

and solubility of the molecule and its derivatives.
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A summary of its key quantitative data is presented below.

Property Value Source(s)

Molecular Weight 193.99 g/mol [2][3]

CAS Number 480424-55-3 [2][3]

Molecular Formula C₉H₁₁BO₄ [2]

Exact Mass 194.075039 Da [2]

Melting Point 117-122 °C [2][3]

Density 1.22 ± 0.1 g/cm³ [2]

pKa 7.95 ± 0.58 [2]

Appearance
Solid / White to light yellow

powder
[3]

Structural Identifiers:

InChI Key: WDUHXJSEZPXEFU-UHFFFAOYSA-N[2][3]

SMILES: Cc1cc(c(OC)c(B(O)O)c1)C=O[3]

Synthesis of Arylboronic Acids: A Generalized
Approach
The synthesis of functionalized arylboronic acids like 3-Formyl-2-methoxy-5-
methylphenylboronic acid typically proceeds through the borylation of an appropriately

substituted aryl halide or organometallic intermediate. A common and robust strategy involves

a lithium-halogen exchange followed by electrophilic trapping of the resulting aryllithium

species with a trialkyl borate ester.

The causality of this experimental design is rooted in fundamental organometallic principles.

The lithium-halogen exchange (e.g., using n-butyllithium) at low temperatures is a highly

efficient method for generating a nucleophilic aryl anion from an aryl bromide. This anion then

readily attacks the electrophilic boron atom of the trialkyl borate (e.g., trimethyl or triisopropyl
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borate). The subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final

boronic acid product. This multi-step, one-pot procedure is a cornerstone of synthetic chemistry

due to its high efficiency and functional group tolerance.[1]
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Caption: Generalized workflow for the synthesis of an arylboronic acid.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The paramount application of 3-Formyl-2-methoxy-5-methylphenylboronic acid is in the

Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction forms a carbon-

carbon bond between the boronic acid and an organohalide (or triflate) using a palladium

catalyst and a base. Its significance in drug discovery cannot be overstated, as it provides a
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powerful method for assembling biaryl and heteroaryl scaffolds, which are privileged structures

in many approved drugs.[1][4]

In this context, 3-Formyl-2-methoxy-5-methylphenylboronic acid is invaluable. It allows for

the direct installation of a substituted phenyl ring containing a versatile formyl group. This

aldehyde can be subsequently transformed into a wide array of other functional groups (e.g.,

amines via reductive amination, carboxylic acids via oxidation, or alcohols via reduction),

enabling the rapid generation of a library of analogues for structure-activity relationship (SAR)

studies.[4][5]
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Caption: Role of the boronic acid in a Suzuki-Miyaura catalytic cycle.

Exemplary Experimental Protocol: Suzuki-Miyaura
Coupling
The following protocol provides a robust, self-validating methodology for a typical cross-

coupling reaction. The precise stoichiometry, choice of catalyst, base, and solvent are critical
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for ensuring high yield and reproducibility.

Objective: To synthesize a biaryl compound from 3-Formyl-2-methoxy-5-
methylphenylboronic acid and an aryl bromide.

Materials:

3-Formyl-2-methoxy-5-methylphenylboronic acid (1.0 eq)

Aryl Bromide (1.1 eq)

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

Solvent (e.g., Dioxane/Water mixture, 10:1 v/v)

Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar

and reflux condenser, add 3-Formyl-2-methoxy-5-methylphenylboronic acid, the aryl

bromide, and the base.

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen)

for 10-15 minutes. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.

Reagent Addition: Add the palladium catalyst to the flask under a positive pressure of inert

gas. Immediately add the degassed solvent mixture via syringe.

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate

and wash with water and brine. The organic layer contains the desired product.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude product is then purified by column

chromatography on silica gel to yield the pure biaryl compound.

Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be observed.

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when

handling the compound.[3]

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated

fume hood.

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage

class is 13 (Non-Combustible Solids).[3]

Conclusion
3-Formyl-2-methoxy-5-methylphenylboronic acid is more than just a chemical compound; it

is an enabling tool for innovation in chemical synthesis and drug discovery. Its molecular weight

of 193.99 g/mol belies its significant impact as a versatile and strategically important building

block.[2][3] The ability to participate in robust C-C bond-forming reactions like the Suzuki-

Miyaura coupling, combined with a reactive aldehyde handle for post-coupling diversification,

ensures its continued relevance. For researchers aiming to construct complex molecules with

tailored biological functions, a thorough understanding and application of this reagent are

essential for accelerating the journey from initial hit discovery to the development of next-

generation therapeutics.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://www.echemi.com/produce/pr220729291774-3-formyl-2-methoxy-5-methylphenylboronic-acid.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/567337
https://www.nbinno.com/article/pharmaceutical-intermediates/boronic-acids-in-pharmaceutical-discovery-synthesis-kz
https://www.evitachem.com/product/evt-6436621
https://www.evitachem.com/product/evt-6436621
https://www.mdpi.com/2227-9059/10/7/1488
https://www.benchchem.com/product/b1340005#3-formyl-2-methoxy-5-methylphenylboronic-acid-molecular-weight
https://www.benchchem.com/product/b1340005#3-formyl-2-methoxy-5-methylphenylboronic-acid-molecular-weight
https://www.benchchem.com/product/b1340005#3-formyl-2-methoxy-5-methylphenylboronic-acid-molecular-weight
https://www.benchchem.com/product/b1340005#3-formyl-2-methoxy-5-methylphenylboronic-acid-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1340005?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

